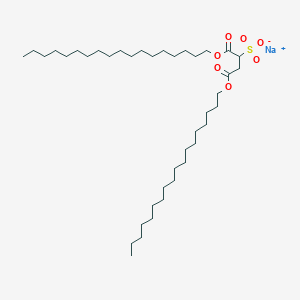
(R)-Piperazine-2-carboxylic acid dihydrochloride
Übersicht
Beschreibung
Levocetirizine dihydrochloride, a compound with a similar structure, is an orally active H1-receptor antagonist .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group .Molecular Structure Analysis
The crystal structure of levocetirizine dihydrochloride is better than the non-centrosymmetric P2 1 model, even though levocetirizine is a chiral molecule .Chemical Reactions Analysis
The Griess test involves two subsequent reactions. When sulfanilamide is added, the nitrite ion reacts with it in the Griess diazotization reaction to form a diazonium salt, which then reacts with N-(1-naphthyl)ethylenediamine in an azo coupling reaction, forming a pink-red azo dye .Physical And Chemical Properties Analysis
The distribution of amino acid residues from their physical chemical properties can be quantitatively characterized .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Applications
Synthesis of Biologically Active Compounds : (R)-Piperazine-2-carboxylic acid dihydrochloride is used in the efficient synthesis of differentially protected 2-(hydroxymethyl)piperazines, which are important in creating biologically active compounds and chemical scaffolds for combinatorial libraries (Gao & Renslo, 2007).
Kinetic Resolution in Biocatalysis : This compound has been used in whole bacterial cells containing stereospecific amidases for the kinetic resolution of racemic carboxamides, leading to high enantioselectivity in producing both (S)- and (R)-piperazine-2-carboxylic acid (Eichhorn et al., 1997).
Lewis Basic Catalysis : Derivatives of l-Piperazine-2-carboxylic acid, such as N-formamides, have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, showing high yields and enantioselectivities (Wang et al., 2006).
Chemical Synthesis and Analysis
Synthesis of Piperazine Derivatives : Methods for synthesizing derivatives like methyl piperazinium-2-carboxylate dihydrochloride and piperazinium-2-carboxylic acid dihydrochloride have been developed, starting from ethylene diamine (Kutina et al., 1985).
Organic Crystal Engineering : 1,4-Piperazine-2,5-diones derived from this compound have been used in crystal engineering, demonstrating the influence of molecular design on crystal packing and supramolecular organization (Ntirampebura et al., 2008).
Peptide Derivatization in Mass Spectrometry : Piperazine-based derivatives have been employed for carboxyl group derivatization in peptides, enhancing signal detection in mass spectrometry analyses (Qiao et al., 2011).
Biocatalysis and Biotechnology
- Biocatalysis in Fine-Chemicals Industry : The compound has been used in biotransformation processes for producing homochiral cyclic amino acids like proline and piperidine-2-carboxylic acid, highlighting the integration of chemistry and biocatalysis (Petersen & Sauter, 1999).
Safety And Hazards
Hydrochloric acid, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s corrosive to metals, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R)-piperazine-2-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.2ClH/c8-5(9)4-3-6-1-2-7-4;;/h4,6-7H,1-3H2,(H,8,9);2*1H/t4-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSDZBQLMGKPQS-RZFWHQLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](CN1)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506686 | |
| Record name | (2R)-Piperazine-2-carboxylic acid--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Piperazine-2-carboxylic acid dihydrochloride | |
CAS RN |
126330-90-3 | |
| Record name | (2R)-Piperazine-2-carboxylic acid--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Piperazinecarboxylic acid, hydrochloride (1:2), (2R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.336 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-1,5-dihydroimidazo[4,5-f]indazole](/img/structure/B158394.png)





![4-{[(Prop-1-en-1-yl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B158411.png)






